Methyltrioctylammonium bromide

Vue d'ensemble

Description

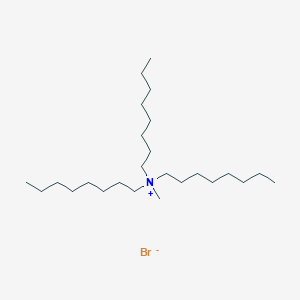

Methyltrioctylammonium bromide is a quaternary ammonium salt with the molecular formula [CH3(CH2)6CH2]3N(Br)CH3 and a molecular weight of 448.61 . It is also known by the synonym Trioctylmethylammonium bromide .

Synthesis Analysis

The synthesis of Methyltrioctylammonium bromide involves eco-friendly and efficient procedures. For instance, tetrabutylammonium bromide, a similar quaternary ammonium salt, has been synthesized as a catalyst for the production of biscoumarin and dihydropyrano [c]chromene derivatives in water and solvent-free conditions .Molecular Structure Analysis

The structure of quaternary ammonium bromides, including Methyltrioctylammonium bromide, often features alternated hydrophobic and hydrophilic layers. The attraction between the nitrogen of the cation head-groups and bromide anions is achieved through weak interactions.Chemical Reactions Analysis

Methyltrioctylammonium bromide participates in various chemical reactions, leveraging its phase transfer catalysis properties . It facilitates the transfer of reactants between aqueous and organic phases, thereby enhancing reaction rates and yields .Physical And Chemical Properties Analysis

Methyltrioctylammonium bromide has a molecular weight of 448.6 g/mol . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . It also has 21 rotatable bonds .Applications De Recherche Scientifique

Green Chemistry and Sustainable Pretreatment Methods

Methyltrioctylammonium bromide is used in the field of green chemistry, particularly in the development of sustainable pretreatment methods . It is used in the synthesis of deep eutectic solvents, which are considered green solvents . These solvents are used to replace conventional organic solvents, reducing the environmental and human toxicity associated with many organic solvents .

Extraction of Methylene Blue

Methyltrioctylammonium bromide is used in the extraction of methylene blue, a dye used in various biological staining procedures. The compound is used in a process called shaker-assisted liquid-liquid microextraction, followed by back-extraction and spectrophotometric determination.

Vortex-assisted Liquid-liquid Microextraction (LLME)

In the field of analytical chemistry, Methyltrioctylammonium bromide is used in vortex-assisted LLME . Specifically, it has been synthesized to extract malondialdehyde and formaldehyde after the derivatization with 2,4-dinitrophenylhdyrazine .

Mécanisme D'action

While the specific mechanism of action for Methyltrioctylammonium bromide is not detailed in the search results, it is known that quaternary ammonium compounds often act as phase transfer catalysts . They facilitate the transfer of a reactant from one phase to another, thus increasing the rate of the reaction .

Safety and Hazards

Methyltrioctylammonium bromide is harmful if swallowed and causes severe skin burns and eye damage . It is also very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Orientations Futures

Deep eutectic solvents, such as Methyltrioctylammonium bromide, are promising alternative media for more sustainable chemistry and chemical engineering . The way they dissolve gases provides valuable information about solvation mechanisms but also points the way to new applications of these interesting liquid mixtures .

Propriétés

IUPAC Name |

methyl(trioctyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H54N.BrH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPMKRZYJPNIRP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H54BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467681 | |

| Record name | Methyltrioctylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35675-80-0 | |

| Record name | Methyltrioctylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35675-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltricaprylylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035675800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltrioctylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Octanaminium, N-methyl-N,N-dioctyl-, bromide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTRICAPRYLYLAMMONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5T6470120 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Methyltrioctylammonium bromide an effective phase transfer catalyst in epoxidation reactions?

A1: Methyltrioctylammonium bromide's effectiveness as a phase transfer catalyst (PTC) stems from its ability to facilitate the transfer of reactants between immiscible phases. In epoxidation reactions using hydrogen peroxide, the aqueous hydrogen peroxide and the organic substrate (like 1,5,9-cyclododecatriene) are poorly miscible. MTOAB, with its hydrophilic ammonium group and hydrophobic alkyl chains, acts as a bridge. It forms an ion pair with the hydroperoxide anion in the aqueous phase and shuttles it into the organic phase, where it can react with the substrate. This phase transfer significantly enhances the reaction rate and selectivity. Studies comparing different PTCs for 1,5,9-cyclododecatriene epoxidation found MTOAB (Aliquat® 336) to be among the most effective catalysts, achieving high conversion rates and selectivities comparable to homogeneous systems. [, ]

Q2: How does the structure of Methyltrioctylammonium bromide influence its ability to form nanostructures in Deep Eutectic Solvents (DES)?

A2: Methyltrioctylammonium bromide's structure plays a crucial role in the formation of amphiphilic nanostructures within Deep Eutectic Solvents. The molecule consists of a positively charged nitrogen atom bonded to three octyl chains and one methyl group. This amphiphilic nature, with a polar head and a non-polar tail, enables it to self-assemble in the presence of suitable hydrogen bond donors (HBDs) commonly found in DESs. The long alkyl chains interact with the non-polar regions of the HBDs, while the charged head interacts with the polar regions, leading to the formation of distinct polar and non-polar domains. Research using Small-Angle X-ray Scattering has shown that the length of the alkyl chains in both MTOAB and the HBD significantly influences the type and size of the nanostructures formed within the DES. []

Q3: Can Methyltrioctylammonium bromide be used as a catalyst in reactions other than epoxidation?

A3: Yes, Methyltrioctylammonium bromide's catalytic activity extends beyond epoxidation reactions. Research shows its efficacy in catalyzing condensation reactions, particularly in the synthesis of (E)-3-aryl-1-(3-alkyl-2-pyrazinyl)-2-propenones. In these reactions, MTOAB acts as a surfactant in an aqueous micellar medium, facilitating the reaction between 2-acetyl-3-methylpyrazine and various aromatic aldehydes. The presence of MTOAB leads to higher yields and milder reaction conditions compared to traditional methods. This highlights the versatility of MTOAB as a catalyst in different chemical transformations. []

Q4: How can Methyltrioctylammonium bromide be detected and quantified in various matrices?

A4: Thin-layer chromatography (TLC) provides an efficient method for separating and detecting Methyltrioctylammonium bromide in mixtures. Using silica gel plates and a mixed solvent system of methanol and ethylenediaminetetraacetic acid (EDTA), MTOAB can be separated from other cationic surfactants. This method allows for the identification and quantification of MTOAB in various samples, including spiked water samples, demonstrating its applicability in environmental monitoring. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate](/img/structure/B9504.png)

![Ethyl N-[[methyl(nitro)amino]methyl]carbamate](/img/structure/B9515.png)

![Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate](/img/structure/B9530.png)